Valylhistidine
Overview
Description
Valylhistidine is a dipeptide composed of the amino acids valine and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Mechanism of Action
Target of Action
Valylhistidine is a dipeptide composed of valine and histidine
Mode of Action
It’s known that this compound forms a dipeptide complex with cu(ii) that mimics superoxide dismutase, but lacks activity . This suggests that this compound might interact with its targets in a similar way to superoxide dismutase, which is an enzyme that helps break down potentially harmful oxygen molecules in cells.
Biochemical Pathways
As an incomplete breakdown product of protein digestion or protein catabolism , it might be involved in protein metabolism pathways.
Biochemical Analysis
Biochemical Properties
Valylhistidine plays a significant role in biochemical reactions. It reacts with glucose in a mixture of pyridine and acetic acid to form glucosylthis compound . The pK of the α-amino group is thereby lowered to about 5.6 as judged by electrophoretic mobility .
Cellular Effects
Its reaction with glucose to form glucosylthis compound suggests that it may influence cellular processes related to glucose metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with glucose. This reaction forms glucosylthis compound, which suggests that this compound may interact with biomolecules involved in glucose metabolism .
Metabolic Pathways
This compound is involved in protein digestion or protein catabolism It may interact with enzymes or cofactors involved in these metabolic pathways
Preparation Methods
The synthesis of valylhistidine can be achieved through various methods. One notable method involves the direct glucosone-based synthesis. This method includes the use of a protected glucosone intermediate, which is coupled to the primary amine of valine or this compound, performing a reductive amination reaction. The overall yields starting from fructose are approximately 36% and 34% for fructosylated valine and this compound, respectively. Both compounds are achieved in purities greater than 90% .
Chemical Reactions Analysis
Valylhistidine undergoes specific chemical reactions, particularly with glucose. In an aqueous solution of pyridine and acetic acid at pH 6.2 and 50 degrees Celsius, this compound reacts with glucose to form glucosylthis compound. This reaction has a half-time of about 30 hours and a dissociation constant of approximately 0.3 moles per liter. The formation of glucosylthis compound is significant as it lowers the pK of the alpha-amino group to about 5.6, which can be inferred from changes in electrophoretic mobility.
Scientific Research Applications
Valylhistidine has several scientific research applications. It is used in the development and validation of enzymatic assays for the diagnosis of diabetes mellitus, particularly in the quantification of fructosylated hemoglobin (HbA1c). The compound’s interaction with glucose and its subsequent formation of glucosylthis compound is crucial for understanding the reactivity and harmfulness of fructosamines towards the organism . Additionally, this compound is studied for its potential pharmacological applications, such as improving the oral bioavailability of therapeutic agents.
Comparison with Similar Compounds
Valylhistidine can be compared with other dipeptides such as valylvaline and histidylhistidine. While valylvaline is composed of two valine molecules and histidylhistidine is composed of two histidine molecules, this compound is unique in its combination of valine and histidine. This unique composition allows this compound to participate in specific biochemical reactions, such as its interaction with glucose to form glucosylthis compound, which is not observed in the other dipeptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQVUHQWZGTIBX-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428629 | |
Record name | L-Histidine, L-valyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13589-07-6 | |
Record name | L-Valyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13589-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Histidine, L-valyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does valylhistidine interact with glucose, and what are the downstream effects?
A1: this compound (Val-His) reacts with glucose (Glc) in a process known as non-enzymatic glycosylation. [] This reaction occurs under physiological conditions and leads to the formation of glucosylthis compound (Glc-Val-His). [] This modification is particularly relevant in the context of hemoglobin, where the N-terminal valine of the hemoglobin beta-chain can react with glucose to form Hemoglobin A1c (HbA1c). [] The formation of HbA1c is a long-term indicator of blood glucose levels and is widely used in the diagnosis and management of diabetes mellitus. []
Q2: Are there any analytical techniques used to study the formation of glucosylthis compound?
A2: Yes, the formation and characterization of glucosylthis compound, particularly in the context of HbA1c analysis, often employs advanced analytical techniques like Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HILIC-ESI-MS/MS). [] This method allows for sensitive detection and quantification of glucosylthis compound, contributing to the validation of enzymatic HbA1c assays used in diabetes diagnosis. []
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